molecular formula C13H12F3N3O4S B2628160 N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2191214-23-8

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2628160
M. Wt: 363.31
InChI Key: RJKKNYZAWPXMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide involves the reaction of 2,4-dimethoxypyrimidine-5-carboxylic acid with trifluoromethylbenzenesulfonyl chloride, followed by reduction and amidation reactions.

Starting Materials
2,4-dimethoxypyrimidine-5-carboxylic acid, trifluoromethylbenzenesulfonyl chloride, sodium borohydride, N,N-dimethylformamide, triethylamine, acetic acid, sodium hydroxide, wate

Reaction
Step 1: 2,4-dimethoxypyrimidine-5-carboxylic acid is reacted with trifluoromethylbenzenesulfonyl chloride in the presence of N,N-dimethylformamide and triethylamine to form N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonyl chloride., Step 2: The resulting sulfonyl chloride is then reduced using sodium borohydride in acetic acid to form N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonic acid., Step 3: The sulfonic acid is then amidated using sodium hydroxide and N,N-dimethylformamide to form the final product, N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide.

Mechanism Of Action

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is believed to exhibit its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of enzyme activity, which can lead to various physiological effects. The exact mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide on different enzymes is still under investigation.

Biochemical And Physiological Effects

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit inhibitory effects on carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has also been found to inhibit sulfonamide-sensitive enzymes, which are involved in various biological processes such as DNA synthesis and cell division. Additionally, N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has been found to exhibit anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit enzymes. This makes it a valuable tool for studying the role of specific enzymes in biological processes. However, one of the limitations of using N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is its potential toxicity. N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has been found to exhibit cytotoxic effects on some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide. One potential direction is the development of new drugs based on the structure of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide. Another direction is the investigation of the mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide on different enzymes. Additionally, further studies are needed to determine the potential toxicity of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide and its effects on different cell lines. Finally, the use of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide as a fluorescent probe in biological imaging is an area that requires further investigation.
Conclusion:
In conclusion, N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit inhibitory effects on various enzymes. N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has potential applications in the development of new drugs for the treatment of various diseases and as a fluorescent probe in biological imaging. However, further studies are needed to determine the potential toxicity of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide and its effects on different cell lines.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit inhibitory effects on various enzymes such as carbonic anhydrase and sulfonamide-sensitive enzymes. This makes it a potential candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S/c1-22-11-10(7-17-12(18-11)23-2)19-24(20,21)9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKKNYZAWPXMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

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